molecular formula C14H26N2O3S B12257857 N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12257857
M. Wt: 302.44 g/mol
InChI Key: PMQRJCYVSUHWFK-UHFFFAOYSA-N
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Description

N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a piperidine ring, and a sulfonamide group

Properties

Molecular Formula

C14H26N2O3S

Molecular Weight

302.44 g/mol

IUPAC Name

N-[1-(oxan-3-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-3-4-14)15-13-5-7-16(8-6-13)10-12-2-1-9-19-11-12/h12-15H,1-11H2

InChI Key

PMQRJCYVSUHWFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Attachment of the Oxan-3-yl Methyl Group: This step involves the alkylation of the piperidine nitrogen with an oxan-3-yl methyl halide under basic conditions.

    Cyclopropanesulfonamide Formation: The final step involves the introduction of the cyclopropanesulfonamide group. This can be achieved by reacting the intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfinamides or sulfides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its sulfonamide group is known to be present in many drugs, suggesting possible applications in the treatment of diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors through competitive inhibition or by binding to active sites. The piperidine and cyclopropane rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Similar structure but with a different oxan-yl position.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a borate group and a pyridine ring.

Uniqueness

N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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